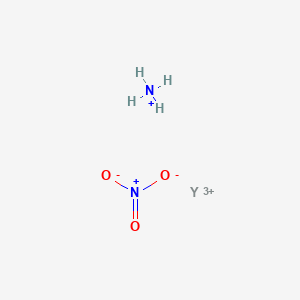
Diammonium yttrium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium yttrium pentanitrate is a chemical compound with the molecular formula H8N7O15Y and a molecular weight of 435.00727 . It is composed of yttrium, a rare earth element, and nitrate groups, making it an interesting compound for various scientific applications.
Preparation Methods
The synthesis of diammonium yttrium pentanitrate typically involves the reaction of yttrium salts with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Diammonium yttrium pentanitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate groups can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of yttrium oxides or other reduced yttrium species.
Substitution: The nitrate groups can be substituted by other anions in the presence of suitable reagents.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diammonium yttrium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of yttrium-based materials, such as yttrium oxides and yttrium-containing catalysts.
Biology: Yttrium compounds are explored for their potential use in biological imaging and as contrast agents in medical imaging techniques.
Medicine: Yttrium isotopes are used in radiotherapy for cancer treatment and in positron emission tomography (PET) imaging.
Industry: Yttrium-based materials are used in the production of high-performance ceramics, superconductors, and lasers
Mechanism of Action
The mechanism of action of diammonium yttrium pentanitrate involves the release of nitrate ions, which can participate in various biochemical and chemical processes. The yttrium ion can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Diammonium yttrium pentanitrate can be compared with other yttrium compounds, such as yttrium nitrate and yttrium oxide. While yttrium nitrate is primarily used in chemical synthesis and as a precursor for other yttrium compounds, yttrium oxide is widely used in industrial applications due to its high thermal stability and dielectric properties. This compound is unique in its combination of ammonium and nitrate groups, which can influence its reactivity and applications .
Similar compounds include:
- Yttrium nitrate
- Yttrium oxide
- Yttrium chloride
Each of these compounds has distinct properties and applications, making them suitable for different scientific and industrial uses.
Properties
CAS No. |
15552-06-4 |
|---|---|
Molecular Formula |
H8N7O15Y |
Molecular Weight |
435.00727 |
Synonyms |
diammonium yttrium pentanitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















